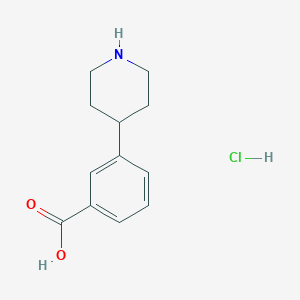
3-(Piperidin-4-yl)benzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-4-yl)benzoic acid hydrochloride: is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . It is a 4-aryl piperidine derivative, commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is valuable in medicinal chemistry and drug development due to its role in optimizing drug-like properties and facilitating the formation of ternary complexes .
作用机制
Target of Action
The primary target of 3-(Piperidin-4-yl)benzoic acid hydrochloride is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . This compound acts as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are used for targeted protein degradation .
Mode of Action
This compound interacts with its target, GlyT1, by inhibiting its activity . This inhibition increases the levels of glycine in the synaptic cleft, promoting the activation of the N-methyl-D-aspartate (NMDA) receptor . The compound’s role as a semi-flexible linker in PROTACs impacts the 3D orientation of the degrader, influencing ternary complex formation and optimization of drug-like properties .
Biochemical Pathways
The biochemical pathway affected by this compound involves the regulation of glycine concentrations in the synaptic cleft . By inhibiting GlyT1, the compound increases glycine levels, which in turn activates the NMDA receptor . This activation is believed to play a critical role in the pathophysiology of schizophrenia and may be associated with the development of negative symptoms and cognitive deficits in the illness .
Pharmacokinetics
It is known that the compound is used in the development of protacs , which are designed to have good bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of GlyT1 and the subsequent increase in glycine levels in the synaptic cleft . This leads to the activation of the NMDA receptor, which is believed to improve the negative symptoms and cognitive impairments associated with schizophrenia .
Action Environment
It is known that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor influencing its stability.
生化分析
Biochemical Properties
It is known to be a useful linker in PROTAC development
Cellular Effects
Its role as a linker in PROTAC development suggests that it may influence cellular processes related to protein degradation
Molecular Mechanism
As a linker in PROTAC development, it may facilitate the formation of ternary complexes, optimizing drug-like properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-piperidone hydrochloride with benzoic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, and a solvent mixture, such as dioxane and water . The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction parameters to achieve consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product .
化学反应分析
Types of Reactions: 3-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzoic acid derivatives.
科学研究应用
3-(Piperidin-4-yl)benzoic acid hydrochloride has diverse applications in scientific research, including:
相似化合物的比较
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
- 4-(Piperidin-4-yl)benzoic acid hydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness: 3-(Piperidin-4-yl)benzoic acid hydrochloride is unique due to its semi-flexible linker properties, which allow for the optimization of drug-like characteristics and the formation of stable ternary complexes in PROTAC development . This compound’s specific structural features make it particularly effective in targeted protein degradation applications .
属性
IUPAC Name |
3-piperidin-4-ylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISJNYKHUINTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
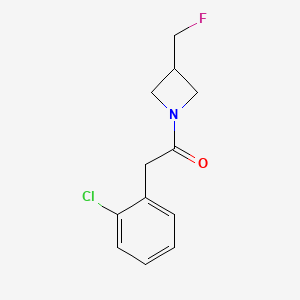

![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2709203.png)
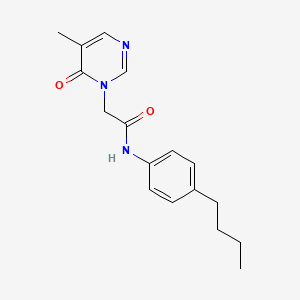
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)
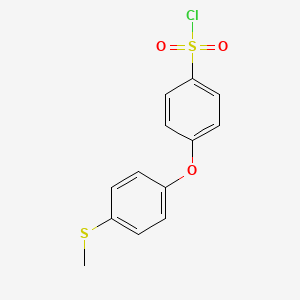
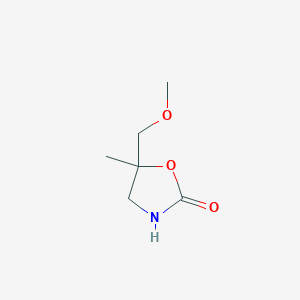
![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone](/img/structure/B2709213.png)
![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)
![N4-(3,4-dimethylphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)
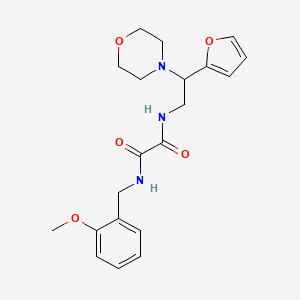
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2709220.png)
![1-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B2709223.png)
